molecular formula C24H21N3O5 B11275581 benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

benzyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate

Cat. No.: B11275581
M. Wt: 431.4 g/mol
InChI Key: QDILNFOBTSKPPF-UHFFFAOYSA-N
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Description

Benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a benzyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrido[3,2-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzyl group through a benzylation reaction. The final step involves esterification to form the acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate involves its interaction with molecular targets within cells. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Esters: Compounds with benzyl groups attached to various ester functionalities.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups with different core structures.

Uniqueness

Benzyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the methoxyphenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

benzyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C24H21N3O5/c1-31-19-11-9-17(10-12-19)14-27-23(29)22-20(8-5-13-25-22)26(24(27)30)15-21(28)32-16-18-6-3-2-4-7-18/h2-13H,14-16H2,1H3

InChI Key

QDILNFOBTSKPPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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